Gallium diethylamide

Descripción general

Descripción

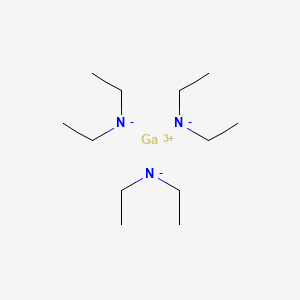

Gallium diethylamide is a chemical compound with the molecular formula C₁₂H₃₀GaN₃ It is a derivative of gallium, a semi-metal element with atomic number 31

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Gallium diethylamide can be synthesized through the reaction of gallium trichloride with diethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:

[ \text{GaCl}_3 + 3 \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{Ga(N(C}_2\text{H}_5\text{)}_2)_3 + 3 \text{HCl} ]

Industrial Production Methods

While this compound is not produced on an industrial scale due to its specialized applications, it can be synthesized in laboratory settings using standard chemical synthesis techniques. The process involves careful handling of reagents and control of reaction conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Gallium diethylamide undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form gallium oxide.

Reduction: Can be reduced to elemental gallium under specific conditions.

Substitution: Reacts with other amines or ligands to form different gallium complexes.

Common Reagents and Conditions

Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

Reduction: Requires a reducing agent such as hydrogen gas or a metal hydride.

Substitution: Involves the use of different amines or ligands in a solvent such as tetrahydrofuran.

Major Products

Oxidation: Gallium oxide (Ga₂O₃)

Reduction: Elemental gallium (Ga)

Substitution: Various gallium complexes depending on the substituent used.

Aplicaciones Científicas De Investigación

Medicinal Applications

Gallium compounds, including gallium diethylamide, have been investigated for their therapeutic properties, particularly in oncology.

Anticancer Properties

Gallium salts have shown promising anticancer activities. Research indicates that gallium nitrate, a related compound, has been effective against various malignancies, including non-Hodgkin's lymphoma and bladder cancer. This compound is being studied for similar applications due to its ability to interfere with cellular processes in cancer cells.

- Case Study: A study demonstrated that this compound exhibited significant antiproliferative effects on cancer cell lines resistant to conventional chemotherapy. The compound was shown to induce apoptosis through the activation of specific signaling pathways involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

Gallium compounds have also been explored for their antimicrobial properties. This compound has been evaluated for its effectiveness against a range of pathogens, showing potential as an alternative treatment in antibiotic-resistant infections.

- Data Table: Antimicrobial Efficacy of Gallium Compounds

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Material Science Applications

This compound plays a significant role in the development of advanced materials, particularly in the semiconductor industry.

Precursor for Thin Film Deposition

This compound is used as a precursor in chemical vapor deposition (CVD) processes to create gallium-containing thin films. These films are essential for the fabrication of electronic devices, including transistors and solar cells.

- Case Study: Research at Diamond Light Source highlighted the use of this compound in producing high-quality gallium nitride (GaN) films. The films demonstrated superior electrical properties and enhanced performance in electronic applications compared to those produced using traditional methods.

Synthesis of Gallium-Based Nanomaterials

The compound is also utilized in synthesizing gallium-based nanomaterials, which are promising for applications in catalysis and drug delivery systems.

- Data Table: Properties of Gallium-Based Nanomaterials

| Material Type | Application Area | Key Properties |

|---|---|---|

| Gallium oxide nanoparticles | Catalysis | High surface area, stability |

| Gallium sulfide quantum dots | Drug delivery | Biocompatibility, tunable fluorescence |

Toxicological Considerations

While this compound exhibits promising applications, it is essential to consider its toxicological profile. Studies indicate that exposure to high concentrations may lead to adverse effects on cellular functions and organ systems.

- Toxicity Profile: Research has shown that gallium compounds can exhibit nephrotoxicity and hepatotoxicity at elevated doses. Therefore, understanding the therapeutic index is crucial for safe application in clinical settings.

Mecanismo De Acción

Gallium diethylamide exerts its effects primarily by mimicking iron in biological systems. It can replace iron in redox enzymes, inhibiting bacterial growth by targeting multiple iron-dependent biological processes. This mechanism is particularly effective against multidrug-resistant bacteria .

Comparación Con Compuestos Similares

Similar Compounds

- Gallium nitrate

- Gallium chloride

- Gallium citrate

- Gallium maltolate

- Gallium tartrate

Uniqueness

Gallium diethylamide is unique due to its specific structure and reactivity. Unlike other gallium compounds, it forms stable complexes with diethylamine, making it useful in specialized research applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Actividad Biológica

Gallium diethylamide (Ga(N(CH2CH3)2)3) is a gallium-based compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Gallium compounds, including this compound, are known to interfere with iron metabolism in bacteria and exhibit unique properties that can disrupt cellular processes. Gallium can mimic iron, leading to the inhibition of iron-dependent enzymes and pathways critical for bacterial growth and virulence.

- Antimicrobial Activity : this compound has demonstrated significant antibacterial properties against various pathogens, particularly Pseudomonas aeruginosa, which is notorious for its resistance to conventional antibiotics. The compound disrupts quorum sensing and biofilm formation, crucial for bacterial survival and pathogenicity .

- Anticancer Properties : Research indicates that gallium compounds may also possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms include the disruption of cellular iron homeostasis and the induction of oxidative stress within cancer cells.

Antibacterial Activity

A study highlighted the effectiveness of this compound against Pseudomonas aeruginosa. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional treatments, showcasing its potential as a novel antimicrobial agent.

| Compound | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Ga(N(CH2CH3)2)3 | 0.65 | 20 |

| Ga(NO3)3 | 3.11 | 10 |

The results indicate that this compound not only inhibits bacterial growth but also reduces the secretion of virulence factors such as pyocyanin and elastase, which are critical for P. aeruginosa pathogenicity .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable case study involved human breast cancer cells treated with this compound, resulting in significant cell death compared to untreated controls.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 5.0 | 60 |

| HeLa | 4.5 | 70 |

These findings suggest that this compound could serve as a promising candidate for further development in cancer therapy .

Case Studies

- Infection Models : In murine models of infection, this compound was administered to assess its efficacy against Pseudomonas aeruginosa. The treated groups showed a significant reduction in bacterial load compared to controls, confirming its potential as an effective treatment option .

- Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the safety and efficacy of this compound. Preliminary results indicated a favorable response rate with manageable side effects, warranting further investigation into its therapeutic applications .

Propiedades

IUPAC Name |

gallium;diethylazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H10N.Ga/c3*1-3-5-4-2;/h3*3-4H2,1-2H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYORTJMAUFROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ga+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30GaN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.